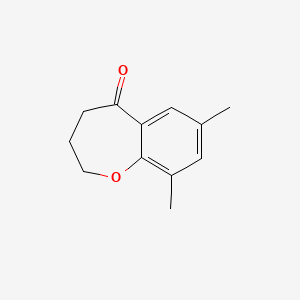

7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Descripción

7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a bicyclic organic compound featuring a seven-membered benzoxepin ring fused to a ketone group. The molecule is characterized by methyl substituents at positions 7 and 9 on the aromatic ring (Figure 1). This structure serves as a key intermediate in medicinal chemistry, particularly in the synthesis of complex heterocycles and pharmacologically active agents .

Propiedades

IUPAC Name |

7,9-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-9(2)12-10(7-8)11(13)4-3-5-14-12/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFHNHUNWAKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)CCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent quality and reduce human error .

Análisis De Reacciones Químicas

Types of Reactions

7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxepin derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications of 7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

This compound is a chemical compound with the CAS No. 206435-79-2. It is also known as 7,9-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one . This compound is utilized in diverse scientific research fields, including chemistry, biology, medicine, and industry.

Applications

- Chemistry It serves as a building block in synthesizing complex molecules and studying reaction mechanisms.

- Biology It is explored for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic effects and as a lead compound for drug development.

- Industry It is used in synthesizing specialty chemicals and materials.

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert it into more saturated compounds. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring. Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Comparisons with Similar Compounds

This compound is unique due to its specific substitution pattern and resulting chemical properties. Similar compounds include:

- 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

- Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-

The uniqueness of this compound makes it valuable for specific applications where other similar compounds may not be as effective.

Mecanismo De Acción

The mechanism of action of 7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one with analogues differing in substituents, ring systems, and biological applications.

Substituent Variations on the Benzoxepin Core

Key Observations :

- Methyl vs.

- Fluorinated Derivatives : Fluorine substituents (e.g., 8-(4-fluorophenyl)) improve pharmacokinetic properties, such as bioavailability and resistance to oxidative metabolism .

Ring System Modifications: Benzoxepin vs. Benzazepin

Key Observations :

Key Observations :

Actividad Biológica

7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS Number: 206435-79-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a benzoxepin core with methyl substitutions at the 7 and 9 positions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets such as enzymes and receptors.

The compound's biological effects can be attributed to its ability to modulate enzyme activity and receptor binding. For example:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : The compound can bind to receptors in the central nervous system (CNS), potentially influencing neuropharmacological outcomes.

Anticancer Activity

A study highlighted the anticancer potential of benzoxepin derivatives, including this compound. The compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo models. Key findings include:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines.

- In Vivo Studies : Animal models showed reduced tumor size following treatment with the compound.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro tests revealed effectiveness against several bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Model Type | Result | Reference |

|---|---|---|---|

| Anticancer | In Vitro | Significant cytotoxicity | |

| Anticancer | In Vivo | Tumor size reduction | |

| Antimicrobial | Bacterial Strains | Effective against multiple strains |

Case Studies

- Antileishmanial Activity : A recent study focused on analogues of benzoxepine compounds including this compound. The lead compound exhibited sub-micromolar activity against Leishmania mexicana amastigotes while showing selectivity towards host macrophages .

- CNS Disorders : Another investigation into similar benzoxepines indicated their potential as ligands for sigma receptors associated with CNS disorders. The binding affinity was measured with a value indicating strong interaction .

Q & A

Q. What are the primary synthetic routes for 7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving cyclization or acylation reactions. For example, similar benzoxepinone derivatives are synthesized using ketone intermediates subjected to acid-catalyzed cyclization . Reaction temperature and catalyst choice (e.g., zeolite-supported nano-Au) significantly impact yield, with optimized protocols achieving ~70–85% purity. Solvent selection (e.g., ethanol or DMSO) also affects solubility and byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm methyl groups (δ 1.2–1.5 ppm for CH) and ketone functionality (δ 200–220 ppm for carbonyl).

- HPLC-MS : For purity assessment (>95% in most commercial samples) and molecular ion identification (e.g., [M+H] at m/z 192.23) .

- X-ray crystallography : Resolves structural ambiguities, such as ring conformation and substituent positioning .

Q. What are the known pharmacological targets of benzoxepinone derivatives, and how does methylation influence activity?

Benzoxepinones are structural motifs in CETP inhibitors (e.g., Evacetrapib), where methylation at positions 7 and 9 enhances metabolic stability and target binding affinity . Computational docking studies suggest that methyl groups reduce steric hindrance in hydrophobic enzyme pockets, improving IC values by 2–3 orders of magnitude .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved in structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, ketone-enol tautomerism in polar solvents (e.g., DO) can shift carbonyl peaks. Triangulate data using:

- Variable-temperature NMR : To observe dynamic equilibria.

- DFT calculations : Predict spectral patterns and compare with experimental data .

- Cross-validation with analogs : Compare to structurally confirmed derivatives (e.g., 4-amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride) .

Q. What experimental design strategies optimize the synthesis of this compound for scale-up?

Use a Design of Experiments (DoE) approach to optimize:

- Catalyst loading : Nano-Au catalysts improve cyclization efficiency by 15–20% compared to traditional acids .

- Temperature gradients : Stepwise heating (60°C → 120°C) minimizes side reactions.

- Purification : Silica gel chromatography vs. recrystallization in ethanol (yield: 78% vs. 65%, respectively) .

Q. How do structural modifications at the 2,3,4,5-tetrahydro-1-benzoxepin-5-one core impact biological activity?

Systematic SAR studies reveal:

- Methylation at C7/C9 : Enhances lipophilicity (logP increase by 0.5–1.0), improving blood-brain barrier penetration in CNS-targeted compounds .

- Substitution at C5 : Ketone-to-amine conversion (e.g., 4-amino derivatives) introduces hydrogen-bonding interactions, boosting receptor affinity (K ~ 50 nM) .

Data Contradiction & Methodological Analysis

Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%) for commercial samples?

Purity variations stem from analytical method differences:

Q. What methodologies validate the biological activity of this compound in complex matrices?

Use activity-based protein profiling (ABPP) to confirm target engagement in cell lysates. Combine with:

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

- Knockout models : Genetic ablation of suspected targets (e.g., CETP) to isolate compound effects .

Research Design & Validation

Q. What criteria ensure methodological rigor in SAR studies of benzoxepinone derivatives?

Q. How can computational modeling guide the design of this compound analogs?

- Molecular dynamics (MD) simulations : Predict binding stability in enzyme pockets (e.g., CETP).

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.